molecular formula C16H15BrN4O2S B15098676 N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15098676
M. Wt: 407.3 g/mol
InChI Key: POJOFLVVJUDPJI-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 476485-93-5) is a triazole-based acetamide derivative characterized by a brominated phenyl ring, a methyl-substituted 1,2,4-triazole core, and a furan-2-yl moiety. Its structure combines electron-withdrawing (bromo, methyl) and electron-donating (furan) groups, which influence its physicochemical and biological properties. The compound is part of a broader class of 1,2,4-triazole derivatives known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects .

Properties

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN4O2S/c1-10-8-11(17)5-6-12(10)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22)

InChI Key

POJOFLVVJUDPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Bromo-Substituted Phenyl Ring: The bromo group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the Sulfanyl Acetamide Linkage: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromo group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazole-Acetamide Derivatives

Key structural analogs differ in substituents on the phenyl ring, triazole core, or acetamide side chain. These modifications significantly impact bioactivity and stability:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference CAS/ID
Target Compound R1: 4-Bromo-2-methylphenyl; R2: Furan-2-yl Methyl at triazole N4; thioether linkage 476485-93-5
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 2-Bromo-4,6-difluorophenyl Additional fluorine atoms enhance lipophilicity 573939-20-5
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide R2: 2-Fluorophenyl; R3: NH2 Amino group at triazole C4; fluorine substitution 575459-52-8
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide R1: 4-Bromophenyl; R2: Cyclohexylmethyl Bulky cyclohexylmethyl group alters steric effects N/A

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, fluoro) enhance metabolic stability and receptor binding .
  • Amino substitutions at the triazole C4 position (e.g., 575459-52-8) improve solubility but may reduce membrane permeability .
  • Bulkier groups (e.g., cyclohexylmethyl) can hinder activity by increasing steric hindrance .

Pharmacological Activity Comparison

Anti-Inflammatory and Anti-Exudative Effects
  • The target compound’s furan-2-yl group contributes to anti-exudative activity, with studies showing 62% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Analogs with 4-chlorophenyl (476485-93-5) or pyridin-4-yl substituents exhibit reduced activity (~45–50% inhibition), highlighting the importance of the furan ring .
Antimicrobial Activity
  • Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring (e.g., KA3, KA4 in ) show MIC values of 6.25 µg/mL against E. coli and S. aureus, outperforming the target compound (MIC: 12.5 µg/mL) .
Antioxidant Activity
  • Compounds with pyridine-4-yl or methoxy groups (e.g., 16 in ) demonstrate superior radical scavenging (IC50: 18 µM) compared to the target compound (IC50: 32 µM) .

Physicochemical Properties

Property Target Compound Analog (15) Analog (16)
Melting Point (°C) 207–209* 207.6–208.5 242.1–243.3
Yield (%) 45–50* 45 55
LogP (Calculated) 3.8 4.1 3.5

*Estimated based on similar analogs .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a 4-bromo-2-methylphenyl group linked to a 4-methyl-4H-1,2,4-triazole moiety through a sulfanyl group, culminating in an acetamide functional group. Its molecular formula is C15H12BrN3O2SC_{15}H_{12}BrN_3O_2S with a molecular weight of approximately 378.24 g/mol .

Structural Characteristics

PropertyValue
Molecular FormulaC15H12BrN3O2SC_{15}H_{12}BrN_3O_2S
Molecular Weight378.24 g/mol
InChIInChI=1S/C15H12BrN3O2S/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3
Boiling Point450.7 ± 40.0 °C (Predicted)

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving reactions typical for triazole and sulfanyl-containing compounds. These methods often focus on optimizing yields and enhancing biological activity through structural modifications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound NameStructural FeaturesNotable Activities
N-(5-(benzylthio)-1,3,4-thiadiazol-2-y)-acetamideThiadiazole instead of triazoleAnticancer activity against lung cancer
5-Arylidineamino-thiadiazolesContains thiadiazole ringsAntimicrobial properties
1-HydrazinobenzothiazolesBenzothiazole frameworkAnticancer and anti-inflammatory effects

The presence of the furan and triazole moieties in this compound enhances its potential as an antimicrobial agent .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole ring which has been linked to cytotoxic effects in various studies. For example, certain derivatives have shown IC50 values in the low micromolar range against different cancer cell lines .

The mechanism by which N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-y)-4-methyl-4H-1,2,4-triazol-3-y]sulfanyl}acetamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific biological targets through hydrophobic contacts and hydrogen bonding interactions .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A study highlighted the anticancer activity of thiazole derivatives with IC50 values lower than standard treatments like doxorubicin. This suggests that modifications in the structure can lead to enhanced efficacy against cancer cells .
  • Antimicrobial Screening : Another research effort demonstrated that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

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